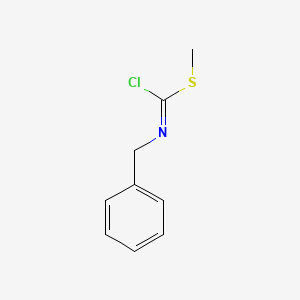
Methyl benzylcarbonochloridimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzylcarbonochloridimidothioate is an organic compound with a complex structure that includes a benzyl group, a carbonochloridimidothioate moiety, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzylcarbonochloridimidothioate typically involves the reaction of benzyl chloride with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl benzylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl benzylcarbonochloridimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound may have pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl benzylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate moiety but lacks the chlorine and methyl groups.
Methyl isothiocyanate: Contains the methyl and isothiocyanate groups but lacks the benzyl and chlorine components.
Benzyl chloride: Contains the benzyl and chlorine groups but lacks the isothiocyanate and methyl components.
Uniqueness
Methyl benzylcarbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and isothiocyanate moieties allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propiedades
| 94518-63-5 | |
Fórmula molecular |
C9H10ClNS |
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
N-benzyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNS/c1-12-9(10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
SNCMMXPKVUABMJ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
silane](/img/structure/B14362925.png)


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

